
2-Bromo-7,12-dimethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7,12-dimethylbenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H15Br and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity Studies
2-Bromo-7,12-dimethylbenz(a)anthracene has been extensively studied for its potential carcinogenic properties. Research indicates that while some derivatives of 7,12-dimethylbenz(a)anthracene exhibit strong carcinogenic activity, the 2-bromo derivative itself appears to lack significant carcinogenic effects.
Case Study: Skin Carcinogenesis in Mice
In a study examining the skin carcinogenicity of various derivatives, female Swiss mice treated with this compound did not develop skin tumors. In contrast, other derivatives such as 4-bromo-7,12-dimethylbenz(a)anthracene induced tumors in 35% to 40% of treated subjects . This suggests that the presence of the bromine atom may alter the compound's interaction with biological systems.
Compound | Tumor Development (%) |
---|---|
This compound | 0% |
4-Bromo-7,12-dimethylbenz(a)anthracene | 35-40% |
Ovarian Tumorigenesis Research
Another significant application of this compound is in the study of ovarian cancer. In experimental models, this compound has been used to induce ovarian tumors in mice following ovarian failure induced by chemical means.
Case Study: Induction of Ovarian Tumors
In a study involving female B6C3F1 mice, those treated with a combination of ovarian failure-inducing agents and a single injection of this compound exhibited tumor development rates of up to 90% within nine months post-treatment . This model is crucial for understanding the early stages of epithelial ovarian cancers prevalent in postmenopausal women.
Time Point (Months) | Tumor Development (%) |
---|---|
3 | 50% |
5 | 14% |
7 | 90% |
9 | 57% |
Mechanistic Studies in Cancer Research
The mechanism by which this compound operates has been explored to understand its biological effects better. Studies suggest that it may interact with specific cellular pathways involved in tumorigenesis.
Mechanism Insights
Research indicates that the compound may influence pathways related to apoptosis and cellular proliferation. It has been observed that related compounds can induce apoptosis through mitochondrial pathways . Understanding these mechanisms is vital for developing targeted therapies against cancers associated with polycyclic aromatic hydrocarbons.
Mutagenicity Testing
This compound has also been subjected to mutagenicity tests using bacterial models such as Salmonella typhimurium. These tests are essential for assessing the genetic risks associated with exposure to this compound.
Testing Results
In mutagenicity assays, varying doses were applied to test systems, providing insights into the compound's potential to cause mutations at different concentrations . Such studies are critical for evaluating safety and regulatory compliance in chemical handling and usage.
Propriétés
Numéro CAS |
78302-37-1 |
---|---|
Formule moléculaire |
C20H15B |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2-bromo-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
Clé InChI |
VNJULYCLNQSLNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Br |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Br |
Key on ui other cas no. |
78302-37-1 |
Synonymes |
2-bromo-7,12-dimethylbenz(a)anthracene 2-bromo-DMBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.